molecular formula C8H17FN2O2S B6905737 N-(3-fluorobutyl)pyrrolidine-1-sulfonamide

N-(3-fluorobutyl)pyrrolidine-1-sulfonamide

Cat. No.: B6905737
M. Wt: 224.30 g/mol
InChI Key: QKQYYSFPSFNZEW-UHFFFAOYSA-N
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Description

N-(3-fluorobutyl)pyrrolidine-1-sulfonamide: is a chemical compound that features a pyrrolidine ring substituted with a 3-fluorobutyl group and a sulfonamide functional group

Properties

IUPAC Name

N-(3-fluorobutyl)pyrrolidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FN2O2S/c1-8(9)4-5-10-14(12,13)11-6-2-3-7-11/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQYYSFPSFNZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNS(=O)(=O)N1CCCC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorobutyl)pyrrolidine-1-sulfonamide typically involves the reaction of pyrrolidine with 3-fluorobutyl sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This involves using automated reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-fluorobutyl)pyrrolidine-1-sulfonamide can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The fluorobutyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-fluorobutyl)pyrrolidine-1-sulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, making it a valuable scaffold for designing enzyme inhibitors.

Medicine: this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising candidate for drug development.

Industry: In the materials science industry, this compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, where the fluorine atom can impart unique properties like hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of N-(3-fluorobutyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The fluorobutyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets within the target protein. These interactions disrupt the normal function of the enzyme or receptor, leading to the desired therapeutic effect.

Comparison with Similar Compounds

  • N-(3-chlorobutyl)pyrrolidine-1-sulfonamide
  • N-(3-bromobutyl)pyrrolidine-1-sulfonamide
  • N-(3-iodobutyl)pyrrolidine-1-sulfonamide

Comparison: N-(3-fluorobutyl)pyrrolidine-1-sulfonamide is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability and enhanced binding affinity to biological targets. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound often exhibits superior pharmacokinetic and pharmacodynamic profiles, making it a more attractive candidate for drug development.

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